

Application Notes and Protocols for Cyanine3.5 Phosphoramidite in DNA Synthesis

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Compound of Interest

Compound Name: *Cyanine3.5 carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Cyanine3.5 phosphoramidite in the chemical synthesis of labeled oligonucleotides. Cyanine3.5 is a bright, orange-red fluorescent dye that can be incorporated into DNA for a variety of applications in molecular biology, diagnostics, and drug development.

Introduction to Cyanine3.5

Cyanine3.5 (Cy3.5) is a fluorescent dye belonging to the cyanine family. It is characterized by its excellent photostability, high quantum yield, and sharp spectral properties.^[1] When incorporated into oligonucleotides, it serves as a robust fluorescent label for detection and quantification. Cy3.5 phosphoramidite is the standard reagent used for incorporating this dye into a growing DNA chain during automated solid-phase synthesis. The phosphoramidite chemistry allows for the precise, site-specific labeling of synthetic DNA at the 5' or 3' terminus, or at internal positions.^[2]

Properties of Cyanine3.5 Dye

Understanding the spectral and physical properties of Cyanine3.5 is crucial for designing experiments and selecting appropriate instrumentation.

Property	Value	Reference
Absorption Maximum (λ_{max})	~581 nm	[1]
Emission Maximum (λ_{em})	~596 - 605 nm	[1][3]
Extinction Coefficient (ϵ)	116,000 cm ⁻¹ M ⁻¹	[3]
Quantum Yield (Φ)	0.35	[3]
Stokes Shift	~15 nm	[1]
Recommended Laser Excitation	561 nm or 594 nm	[3][4]
Recommended Filter Set	Similar to Texas Red	[3][4]
Solubility	Low in water; soluble in organic solvents (DMF, DMSO, Acetonitrile)	[3]
Stability	Moderate chemical and photostability. Store protected from light at -20°C.	[3]

Applications of Cyanine3.5 Labeled DNA

Cyanine3.5-labeled oligonucleotides are versatile tools with a broad range of applications in research and diagnostics.

Fluorescence Microscopy and Imaging

Cy3.5-labeled probes are used to visualize the localization of specific DNA or RNA sequences within cells and tissues.

- Fluorescence In Situ Hybridization (FISH): A powerful technique for detecting specific nucleic acid sequences in their cellular context.[1][5] Cy3.5 probes offer bright and stable signals for gene mapping and chromosomal analysis.[5]

Quantitative Gene Expression Analysis

- Microarrays: Cy3.5 is frequently used in dual-label microarray experiments, often in combination with other dyes like Cy5, to simultaneously measure the expression levels of thousands of genes.[6]
- Quantitative PCR (qPCR): Cy3.5 can be incorporated into probes for real-time PCR to monitor the amplification of specific DNA sequences.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. [7][8] When in close proximity (typically 1-10 nm), the donor fluorophore (e.g., a dye with a shorter wavelength emission) can transfer its excitation energy to the acceptor fluorophore (e.g., a dye with a longer wavelength emission).[8] This phenomenon can be used to study molecular interactions and conformational changes in nucleic acids and proteins. Cy3.5, with its spectral properties, can serve as a FRET partner with other suitable dyes. For instance, it can act as an acceptor for a donor like Cy3 or as a donor for a longer-wavelength acceptor like Cy5.5.[2]

Experimental Protocols

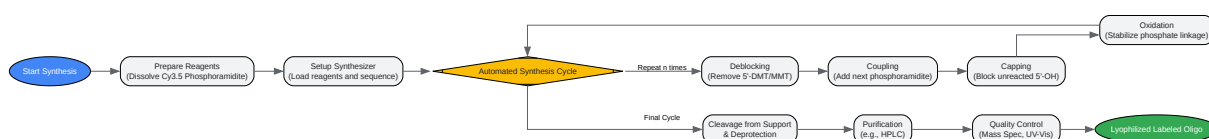
Protocol for Automated Synthesis of Cyanine3.5 Labeled Oligonucleotides

This protocol outlines the general steps for incorporating Cyanine3.5 phosphoramidite into an oligonucleotide using an automated DNA synthesizer.

Materials:

- Cyanine3.5 Phosphoramidite
- Anhydrous Acetonitrile (diluent)
- Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents (activator, capping reagents, oxidizer)
- Controlled Pore Glass (CPG) solid support functionalized with the initial 3' nucleoside
- DNA synthesizer

Workflow Diagram:



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Caption: Automated oligonucleotide synthesis workflow.

Procedure:

- Preparation of Cyanine3.5 Phosphoramidite Solution:
 - Allow the Cyanine3.5 phosphoramidite vial to warm to room temperature before opening to prevent moisture condensation.
 - Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). The solution is stable for 2-3 days when stored under inert gas.[9]
- Automated DNA Synthesis:
 - Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the position for Cyanine3.5 incorporation.
 - For 5'-labeling, the Cyanine3.5 phosphoramidite is added in the final synthesis cycle.[2][9]
 - Coupling Step: A coupling time of 3 minutes is recommended for Cyanine3.5 phosphoramidite to ensure efficient incorporation.[2][9]

- Oxidation Step: Use a milder iodine solution (e.g., 0.02 M Iodine) for the oxidation step to prevent degradation of the cyanine dye.[2][9]
- Cleavage and Deprotection:
 - After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.
 - The choice of deprotection conditions depends on the base protecting groups used for the standard nucleosides:
 - Standard Deprotection: If dmf-dG was used, deprotect in ammonium hydroxide for 2 hours at 65°C.[2] If ibu-dG was used, deprotect for 24-36 hours at room temperature.[2]
 - Ultrafast Deprotection: Cyanine3.5 is compatible with AMA (a mixture of ammonium hydroxide and aqueous methylamine) for 10 minutes at 65°C, provided that Ac-dC was used during synthesis.[2]
 - It is generally recommended to use mild deprotection conditions (e.g., ammonium hydroxide at room temperature) to preserve the integrity of the cyanine dye.[10]

Protocol for Purification of Cyanine3.5 Labeled Oligonucleotides

Purification is essential to remove truncated sequences and uncoupled dye. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[11]

Materials:

- Crude, deprotected Cyanine3.5 labeled oligonucleotide
- RP-HPLC system with a UV-Vis detector
- C18 column
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7
- Mobile Phase B: Acetonitrile

- Nuclease-free water

Workflow Diagram:



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Caption: HPLC purification workflow for labeled oligonucleotides.

Procedure:

- Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
- HPLC Separation:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B.
 - Inject the sample.
 - Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration. The hydrophobic Cy3.5 label will cause the full-length, labeled product to be retained longer on the column than unlabeled, truncated sequences.
 - Monitor the elution at 260 nm (for DNA) and ~581 nm (for Cy3.5). The desired product peak should show absorbance at both wavelengths.
- Fraction Collection and Analysis:
 - Collect fractions corresponding to the major peak that absorbs at both wavelengths.
 - Confirm the identity and purity of the collected fractions using mass spectrometry.
- Desalting and Lyophilization:
 - Pool the pure fractions.

- Remove the volatile TEAA buffer and acetonitrile by lyophilization.
- Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

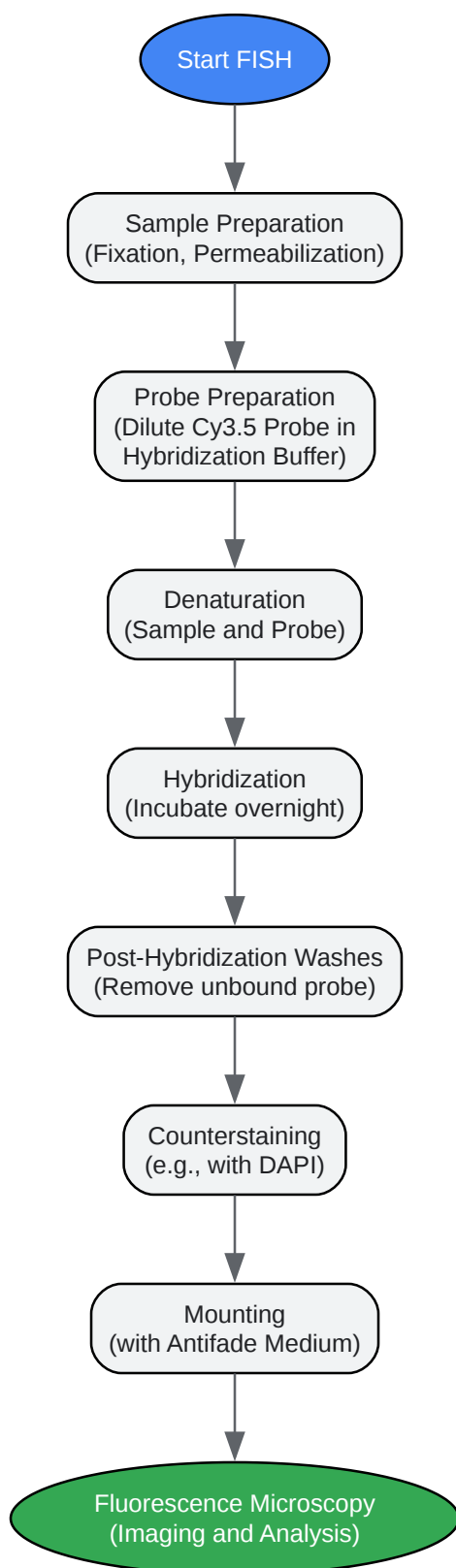
Application Protocol: Fluorescence In Situ Hybridization (FISH)

This is a generalized protocol for using a Cy3.5-labeled oligonucleotide probe for FISH. Optimization will be required depending on the cell/tissue type and target sequence.

Materials:

- Purified Cy3.5-labeled DNA probe
- Microscope slides with fixed cells or tissue sections
- Hybridization buffer (e.g., containing formamide and SSC)
- Wash buffers (e.g., SSC solutions of varying concentrations)
- DAPI counterstain
- Antifade mounting medium
- Fluorescence microscope with appropriate filter sets for Cy3.5 and DAPI

Workflow Diagram:



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Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

Procedure:

- **Sample Preparation:** Prepare slides with fixed and permeabilized cells or tissue sections according to standard protocols.
- **Denaturation:** Denature the cellular DNA by treating the slides at high temperature (e.g., 75°C) in a denaturation solution.^[4] Denature the Cy3.5 probe by heating it in hybridization buffer.
- **Hybridization:** Apply the denatured probe solution to the slides, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature that promotes specific hybridization (e.g., 37°C).^[4]
- **Washing:** Perform a series of stringent washes to remove unbound and non-specifically bound probes.^[4] The stringency can be adjusted by varying the temperature and salt concentration of the wash buffers.
- **Counterstaining and Mounting:** Stain the cell nuclei with DAPI. Mount the slides with an antifade mounting medium to preserve the fluorescence signal.
- **Imaging:** Visualize the slides using a fluorescence microscope equipped with appropriate filters for Cy3.5 (orange-red emission) and DAPI (blue emission).

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Coupling Efficiency of Cy3.5	Degraded phosphoramidite; Insufficient coupling time.	Use fresh phosphoramidite solution; Increase coupling time to 3-6 minutes.[12]
Degradation of Dye during Deprotection	Harsh deprotection conditions (high temperature, prolonged time).	Use milder deprotection conditions (e.g., room temperature ammonium hydroxide) or ultrafast deprotection with appropriate base protecting groups.[2][10]
Poor Purification Yield	Co-elution of labeled product with impurities.	Optimize the HPLC gradient to improve separation. Monitor at both 260 nm and ~581 nm to accurately identify the product peak.
High Background in FISH	Insufficient washing; Non-specific probe binding.	Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration).
Weak Fluorescent Signal	Low labeling efficiency; Photobleaching.	Confirm labeling efficiency by mass spectrometry and UV-Vis spectroscopy. Use antifade mounting medium and minimize light exposure during imaging.

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